REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].FC(F)(F)C(O)=O.[Cl:17]N1C(=O)CCC1=O>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([Cl:17])=[CH:6][C:7]=1[F:8].[Cl:17][C:3]1[C:2]([Cl:1])=[C:7]([F:8])[CH:6]=[CH:5][C:4]=1[OH:9]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel with EtOAc:isohexane (1:19
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1F)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.4 mmol | |
AMOUNT: MASS | 261 mg | |
YIELD: PERCENTYIELD | 42% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1Cl)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.8 mmol | |
AMOUNT: MASS | 153 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].FC(F)(F)C(O)=O.[Cl:17]N1C(=O)CCC1=O>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([Cl:17])=[CH:6][C:7]=1[F:8].[Cl:17][C:3]1[C:2]([Cl:1])=[C:7]([F:8])[CH:6]=[CH:5][C:4]=1[OH:9]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel with EtOAc:isohexane (1:19
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1F)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.4 mmol | |
AMOUNT: MASS | 261 mg | |
YIELD: PERCENTYIELD | 42% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1Cl)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.8 mmol | |
AMOUNT: MASS | 153 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |